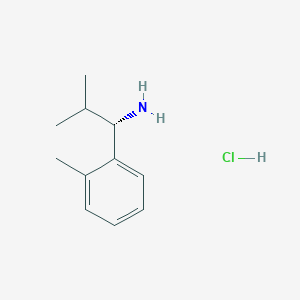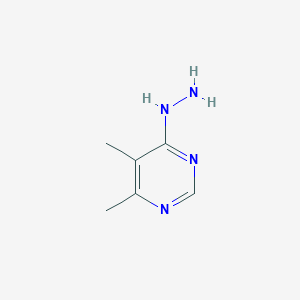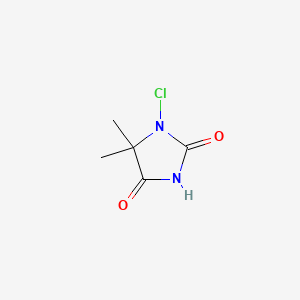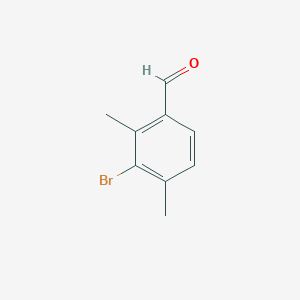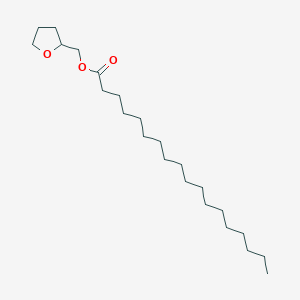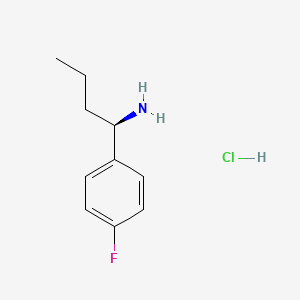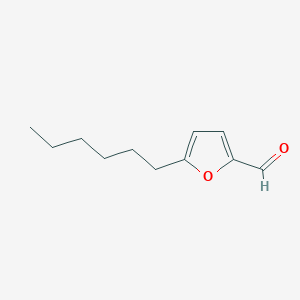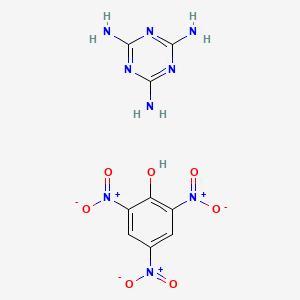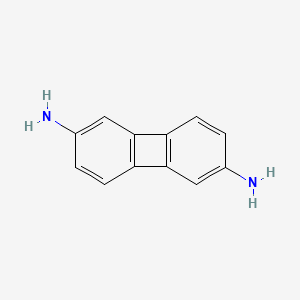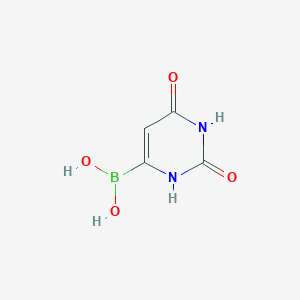
(2S)-2-chloropropanoyl chloride
Descripción general
Descripción
(2S)-2-Chloropropanoyl chloride is an organic compound with the molecular formula C3H5ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
Target of Action
As an acyl chloride, it is highly reactive and can interact with a variety of biological molecules, such as proteins and nucleic acids .
Mode of Action
(2S)-2-chloropropanoyl chloride, like other acyl chlorides, is highly electrophilic due to the polarization of the carbonyl and the inductive effect of the chlorine atom . This makes it extremely reactive towards nucleophiles, which are abundant in biological systems. The compound can undergo nucleophilic acyl substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the replacement of the chloride ion.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Additionally, the compound’s action could be influenced by the specific biological environment it is in, including the types of cells present, their metabolic state, and the presence of various biomolecules.
Análisis Bioquímico
Biochemical Properties
It is hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions
Molecular Mechanism
The molecular mechanism of action of (2S)-2-chloropropanoyl chloride is not well defined It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well studied
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well characterized
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well characterized . Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2S)-2-Chloropropanoyl chloride can be synthesized through several methods. One common approach involves the chlorination of propionyl chloride. In this method, propionyl chloride is reacted with chlorine gas in the presence of a catalyst and a free radical trapping agent. The reaction is typically carried out at a temperature of 53-55°C, with continuous stirring and the introduction of chlorine gas for 1.5-1.8 hours. After the reaction, the mixture is cooled, and the catalyst and trapping agent are removed to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves the acyl chlorination of 2-chloropropionic acid using reagents such as phosgene, thionyl chloride, or phosphorus trichloride. due to the toxic nature of phosgene and the environmental concerns associated with thionyl chloride and phosphorus trichloride, alternative methods are being explored to improve yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-Chloropropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloropropanoic acid and hydrochloric acid.
Reduction: It can be reduced to 2-chloropropanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions are used, often at room temperature.
Reduction: Lithium aluminum hydride or similar reducing agents are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include amides, esters, or thioesters.
Hydrolysis: The major product is 2-chloropropanoic acid.
Reduction: The major product is 2-chloropropanol.
Aplicaciones Científicas De Investigación
(2S)-2-Chloropropanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, dyes, and polymers .
Comparación Con Compuestos Similares
2-Chloropropanoic Acid: Similar in structure but contains a carboxylic acid group instead of an acyl chloride group.
2-Chloropropanol: Similar in structure but contains a hydroxyl group instead of an acyl chloride group.
Propionyl Chloride: Similar in structure but lacks the chlorine atom on the alpha carbon.
Uniqueness: (2S)-2-Chloropropanoyl chloride is unique due to its chiral nature and its reactivity as an acylating agent. Its ability to form a wide range of derivatives through substitution reactions makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
(2S)-2-chloropropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDSBVHLKBEIZ-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70110-24-6 | |
| Record name | (2S)-2-chloropropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


